4-Methoxylonchocarpin
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Overview
Description
4-Methoxylonchocarpin is a naturally occurring flavonoid compound found in various plants, including those in the Moraceae family. It is known for its anti-inflammatory properties and has been studied for its potential therapeutic applications in treating inflammatory diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxylonchocarpin typically involves the use of plant extracts, particularly from Dorstenia mannii. The compound can be isolated through various chromatographic techniques.
Industrial Production Methods
Industrial production of this compound is primarily based on the extraction from plant sources. The process involves harvesting the plant material, followed by solvent extraction and purification using chromatographic techniques. The yield and purity of the compound can be optimized through careful control of extraction parameters .
Chemical Reactions Analysis
Types of Reactions
4-Methoxylonchocarpin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its corresponding reduced forms.
Substitution: The methoxy group in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from the reactions of this compound include various oxidized and reduced derivatives, as well as substituted compounds with different functional groups .
Scientific Research Applications
4-Methoxylonchocarpin has been extensively studied for its scientific research applications, including:
Chemistry: The compound is used as a model flavonoid in studying the chemical properties and reactions of flavonoids.
Industry: The compound is used in the development of anti-inflammatory drugs and other therapeutic agents.
Mechanism of Action
4-Methoxylonchocarpin exerts its effects by inhibiting the binding of lipopolysaccharides to Toll-like receptor 4 on macrophages. This inhibition prevents the activation of nuclear factor kappa B (NF-κB) and the subsequent expression of pro-inflammatory cytokines such as tumor necrosis factor (TNF) and interleukin-6 (IL-6). Additionally, the compound promotes the polarization of macrophages from the M1 (pro-inflammatory) to the M2 (anti-inflammatory) phenotype .
Comparison with Similar Compounds
Similar Compounds
4-Benzyloxylonchocarpin: Another flavonoid with similar anti-inflammatory properties.
Muracatanes A-C: Anthraquinone derivatives with biological effects similar to 4-Methoxylonchocarpin.
Uniqueness
This compound is unique due to its specific mechanism of action involving the inhibition of Toll-like receptor 4 and the promotion of macrophage polarization. This dual action makes it a promising candidate for the development of anti-inflammatory therapies .
Properties
CAS No. |
51589-67-4 |
---|---|
Molecular Formula |
C21H20O4 |
Molecular Weight |
336.4 g/mol |
IUPAC Name |
(E)-1-(5-hydroxy-2,2-dimethylchromen-6-yl)-3-(4-methoxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C21H20O4/c1-21(2)13-12-17-19(25-21)11-9-16(20(17)23)18(22)10-6-14-4-7-15(24-3)8-5-14/h4-13,23H,1-3H3/b10-6+ |
InChI Key |
XEVCTBKORYCFCZ-UXBLZVDNSA-N |
Isomeric SMILES |
CC1(C=CC2=C(O1)C=CC(=C2O)C(=O)/C=C/C3=CC=C(C=C3)OC)C |
Canonical SMILES |
CC1(C=CC2=C(O1)C=CC(=C2O)C(=O)C=CC3=CC=C(C=C3)OC)C |
Origin of Product |
United States |
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